REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10](Cl)(=[O:12])=[O:11].[OH:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].C(N(CC)CC)C>C(OC)(C)(C)C>[C:18]([O:17][C:16](=[O:22])[NH:15][O:14][S:10]([C:3]1[C:4]([CH3:9])=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1])(=[O:12])=[O:11])([CH3:21])([CH3:20])[CH3:19]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
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Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
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ONC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
3.24 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Type
|
CUSTOM
|
Details
|
to stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction product was filtered through sintered funnel
|
Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under vacuum up
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Type
|
ADDITION
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Details
|
Hexane (50 mL) was added to the concentrated filtrate, which
|
Type
|
STIRRING
|
Details
|
was then stirred for 20 min wherein a precipitate
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The participate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the solid dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |